Sodium linolenate

Description

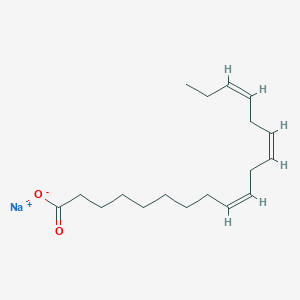

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;(9Z,12Z,15Z)-octadeca-9,12,15-trienoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30O2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h3-4,6-7,9-10H,2,5,8,11-17H2,1H3,(H,19,20);/q;+1/p-1/b4-3-,7-6-,10-9-; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNZSHUCNBUBSGW-IFNWOZJISA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC=CCCCCCCCC(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C/C=C\C/C=C\CCCCCCCC(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29NaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

822-18-4 | |

| Record name | Sodium linolenate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000822184 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SODIUM LINOLENATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I5OYY436YI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of Sodium Linolenate from Linolenic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of sodium linolenate from linolenic acid. It is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the synthesis process, including experimental protocols, quantitative data, and relevant biological pathways.

Core Synthesis: Neutralization of Linolenic Acid

The fundamental principle behind the synthesis of this compound is the acid-base neutralization reaction between linolenic acid (a carboxylic acid) and a sodium-containing base. The most common and straightforward method involves the use of sodium hydroxide (NaOH). This reaction, also known as saponification when starting from triglycerides, yields the sodium salt of the fatty acid (this compound) and water.

The reaction can be represented as:

C₁₈H₃₀O₂ (Linolenic Acid) + NaOH → C₁₈H₂₉NaO₂ (this compound) + H₂O

This method is favored for its high yield and relatively simple procedure.

Quantitative Data Summary

The following tables summarize key quantitative data related to the synthesis of this compound and its precursor.

Table 1: Physicochemical Properties

| Property | Linolenic Acid | This compound |

| Molecular Formula | C₁₈H₃₀O₂ | C₁₈H₂₉NaO₂ |

| Molecular Weight | 278.43 g/mol | 300.4 g/mol |

| Appearance | Colorless liquid | White to yellowish powder or crystalline solid[1] |

| Solubility | Insoluble in water, soluble in organic solvents | Soluble in water and alcohol[1] |

Table 2: Typical Reaction Parameters for Saponification of Polyunsaturated Fatty Acids

| Parameter | Value/Condition | Reference |

| Reactants | Linolenic Acid, Sodium Hydroxide | General Knowledge |

| Stoichiometry | 1:1 molar ratio | [2] |

| Solvent | 70-95% Ethanol in water | [3] |

| Reaction Time | Overnight (approx. 12-16 hours) | [3] |

| Temperature | Room Temperature | [3] |

| Reported Yield | >95% (for similar fatty acids) | [3] |

| Purity | >98% achievable |

Experimental Protocols

This section details the methodologies for the synthesis, purification, and characterization of this compound.

Synthesis of this compound

This protocol is adapted from established methods for the saponification of similar fatty acids[3][4][5].

Materials:

-

α-Linolenic acid (>98% purity)

-

Sodium hydroxide (NaOH), pellets or standardized solution

-

Ethanol (95% or absolute)

-

Distilled water

-

Magnetic stirrer and stir bar

-

Reaction flask (e.g., round-bottom flask)

-

Standard laboratory glassware

Procedure:

-

Reagent Preparation:

-

Prepare a 0.5 M solution of NaOH in 95% ethanol. Dissolve the required amount of NaOH pellets in ethanol with gentle stirring. Caution: This process is exothermic.

-

-

Reaction Setup:

-

In a reaction flask, dissolve a known amount of linolenic acid in a minimal amount of 95% ethanol.

-

-

Reaction:

-

To the stirred solution of linolenic acid, add a stoichiometric equivalent (1:1 molar ratio) of the ethanolic NaOH solution dropwise at room temperature.

-

Continue stirring the reaction mixture at room temperature overnight to ensure complete reaction. The formation of a white precipitate or a soapy solution indicates the formation of this compound.

-

-

Product Isolation:

-

The resulting this compound can be isolated by removing the solvent under reduced pressure using a rotary evaporator. The product is typically a white to off-white solid[3].

-

Purification of this compound

Purification is crucial to remove any unreacted starting materials or byproducts.

Materials:

-

Crude this compound

-

Toluene

-

Distilled water

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Solvent Extraction:

-

Dissolve the crude this compound in a mixture of toluene and water[3].

-

Transfer the mixture to a separatory funnel and shake vigorously. Allow the layers to separate.

-

-

Phase Separation:

-

The aqueous phase containing the this compound is collected. The organic phase containing unreacted linolenic acid and other nonpolar impurities is discarded.

-

-

Washing:

-

Wash the aqueous phase multiple times with fresh toluene to ensure complete removal of organic impurities[3].

-

-

Solvent Removal:

-

Remove the water from the purified aqueous solution using a rotary evaporator or by freeze-drying to obtain the purified this compound as a solid.

-

Characterization of this compound

Confirmation of the synthesized product's identity and purity is essential.

1. Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Objective: To identify the functional groups present in the synthesized compound.

-

Procedure: Acquire the FTIR spectrum of the solid this compound.

-

Expected Result: The spectrum should show the disappearance of the broad -OH peak of the carboxylic acid from linolenic acid and the appearance of a strong carboxylate (-COO⁻) stretching peak.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Objective: To confirm the chemical structure of this compound.

-

Procedure: Dissolve the sample in a suitable deuterated solvent (e.g., D₂O or CD₃OD) and acquire ¹H and ¹³C NMR spectra.

-

Expected Result: The ¹H NMR spectrum will show characteristic peaks for the protons in the aliphatic chain and the vinyl protons of the double bonds. The absence of the carboxylic acid proton signal will confirm the salt formation. The ¹³C NMR spectrum will show a characteristic signal for the carboxylate carbon.

Mandatory Visualizations

Synthesis and Purification Workflow

Caption: Workflow for the synthesis and purification of this compound.

Alpha-Linolenic Acid Metabolic Pathway

Caption: Metabolic pathway of α-linolenic acid to bioactive mediators.

References

The In Vitro Biological Activity of Sodium Linolenate: A Technical Guide

Abstract

This technical guide provides an in-depth overview of the in vitro biological activities of sodium linolenate, with a particular focus on its cytotoxic, anti-proliferative, and anti-inflammatory effects. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this polyunsaturated fatty acid salt. Detailed experimental protocols for key assays, quantitative data on its efficacy in various cell lines, and visualizations of the implicated signaling pathways are presented to facilitate further research and development.

Introduction

This compound, the sodium salt of linolenic acid, is an omega-3 polyunsaturated fatty acid that has garnered significant interest for its diverse biological activities. In vitro studies have demonstrated its potential as an anti-cancer and anti-inflammatory agent. This guide synthesizes the current understanding of its mechanisms of action at the cellular and molecular levels, providing a comprehensive resource for the scientific community.

Cytotoxic and Anti-proliferative Activity

This compound and its corresponding free fatty acid, alpha-linolenic acid (ALA), have demonstrated significant cytotoxic and anti-proliferative effects against a variety of cancer cell lines. The efficacy of these compounds is often dose-dependent.

Quantitative Data Summary

The following table summarizes the half-maximal inhibitory concentrations (IC50) of alpha-linolenic acid (ALA), a closely related compound to this compound, in various cancer cell lines. These values provide a quantitative measure of its cytotoxic potency.

| Cell Line | Cancer Type | IC50 (µM) | Reference(s) |

| MG63 | Osteosarcoma | 51.69 ± 0.14 | [1] |

| 143B | Osteosarcoma | 56.93 ± 0.23 | [1] |

| U2OS | Osteosarcoma | 49.8 ± 0.50 | [1] |

| HT-29 | Colon Cancer | 1000 - 5000 | [2][3] |

| HCT116 | Colon Cancer | 1000 - 5000 | [3] |

| MCA38 | Colon Cancer (murine) | 1000 - 5000 | [3] |

| MCF-7 | Breast Cancer | 50 - 75 | [4] |

| BT-474 | Breast Cancer | 50 - 75 | [4] |

| MDA-MB-231 | Breast Cancer | 50 - 75 | [4] |

| MDA-MB-468 | Breast Cancer | 50 - 75 | [4] |

| HepG2 | Hepatocellular Carcinoma | Not specified | [5][6] |

| A549 | Lung Carcinoma | Not specified | [6][7] |

Induction of Apoptosis

A primary mechanism through which this compound exerts its anti-cancer effects is the induction of apoptosis, or programmed cell death. This process involves a cascade of molecular events leading to characteristic morphological and biochemical changes in the cell.

Key Molecular Events

-

Modulation of Bcl-2 Family Proteins: In vitro studies have shown that alpha-linolenic acid can alter the expression of Bcl-2 family proteins. Specifically, it has been observed to downregulate the anti-apoptotic protein Bcl-2 and upregulate the pro-apoptotic protein Bax in osteosarcoma cells[1]. This shift in the Bax/Bcl-2 ratio is a critical step in initiating the mitochondrial pathway of apoptosis.

-

Caspase Activation: The apoptotic cascade culminates in the activation of caspases, a family of cysteine proteases that execute the final stages of cell death.

Signaling Pathway for Apoptosis Induction

References

- 1. α-Linolenic Acid Suppresses Proliferation and Invasion in Osteosarcoma Cells via Inhibiting Fatty Acid Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Down-regulation of malignant potential by alpha linolenic acid in human and mouse colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. In vitro Evaluation of Cytotoxic Activities of Essential Oil from Moringa oleifera Seeds on HeLa, HepG2, MCF-7, CACO-2 and L929 Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

The Cellular Mechanisms of Sodium Linolenate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium linolenate, the sodium salt of α-linolenic acid (ALA), is an omega-3 polyunsaturated fatty acid of significant interest in cellular research and drug development. As an essential fatty acid, its impact on cellular function is multifaceted, influencing signaling pathways that govern cell proliferation, apoptosis, and inflammation. This technical guide provides an in-depth overview of the core mechanisms of action of this compound at the cellular level, supported by quantitative data, experimental methodologies, and visual pathway diagrams. The biological activity is primarily attributed to the linolenate anion, and therefore, this guide will refer to studies conducted with α-linolenic acid.

Core Mechanisms of Action

This compound exerts its cellular effects through several key mechanisms:

-

Induction of Apoptosis: A primary anti-cancer mechanism is the induction of programmed cell death. This is often mediated through the intrinsic mitochondrial pathway, characterized by the activation of caspase enzymes and regulation of the Bcl-2 family of proteins.

-

Inhibition of Cell Proliferation and Metastasis: this compound can halt the uncontrolled growth of cancer cells by modulating key signaling pathways involved in cell cycle regulation and by down-regulating proteins associated with tumor metastasis.

-

Modulation of Inflammatory Pathways: It exhibits significant anti-inflammatory properties by inhibiting the expression and activity of pro-inflammatory mediators such as cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and the transcription factor NF-κB.

-

Regulation of Lipid Metabolism: As a fatty acid, it directly influences lipid metabolic pathways, including the inhibition of fatty acid synthase (FASN), an enzyme overexpressed in many cancers.

Quantitative Data Summary

The following tables summarize the quantitative effects of α-linolenic acid (the active component of this compound) on various cancer cell lines.

| Cell Line | Cancer Type | Assay | Endpoint | Value | Citation |

| HT-29 | Colorectal Cancer | MTT | IC50 (72h) | 230 µM | [1] |

| MG63 | Osteosarcoma | MTT | IC50 (24h) | 51.69 ± 0.14 µM | [2][3] |

| 143B | Osteosarcoma | MTT | IC50 (24h) | 56.93 ± 0.23 µM | [2][3] |

| U2OS | Osteosarcoma | MTT | IC50 (24h) | 49.8 ± 0.50 µM | [2][3] |

| MCF-7 | Breast Cancer (ER+) | MTT | IC50 | 17.55 µM | [4] |

Table 1: IC50 Values of α-Linolenic Acid in Various Cancer Cell Lines.

Signaling Pathways Modulated by this compound

The cellular effects of this compound are orchestrated through its interaction with multiple intracellular signaling pathways.

Apoptosis Induction Pathway

This compound induces apoptosis in cancer cells primarily through the mitochondrial pathway. It leads to an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2.[2] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then activates a cascade of caspase enzymes, including caspase-9 and the executioner caspase-3, ultimately leading to cell death.[5]

Anti-Inflammatory Pathway via NF-κB Inhibition

In inflammatory responses, this compound acts as a potent inhibitor of the NF-κB signaling pathway. It prevents the degradation of IκBα, the inhibitory protein of NF-κB. This keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus. As a result, the transcription of pro-inflammatory genes such as iNOS, COX-2, and TNF-α is suppressed.[6][7]

Inhibition of Cell Proliferation via PI3K/Akt Pathway

This compound has been shown to inhibit the proliferation of cancer cells by suppressing the PI3K/Akt signaling pathway. By reducing the phosphorylation of Akt, it can modulate the expression of downstream targets involved in cell cycle progression and survival.[2]

Experimental Protocols

This section provides an overview of key experimental methodologies used to elucidate the mechanism of action of this compound.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of this compound on cancer cells and to determine the IC50 value.

Methodology:

-

Cell Seeding: Plate cells (e.g., MG63, 143B, U2OS) in 96-well plates at a density of 1 × 10^5 cells/mL and incubate for 24 hours.[8]

-

Treatment: Treat the cells with various concentrations of α-linolenic acid (e.g., 0-320 µM) for different time intervals (e.g., 24, 48, 72 hours).[8]

-

MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.[8]

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Apoptosis Assay (Annexin V/PI Double Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Methodology:

-

Cell Treatment: Treat cells with different concentrations of α-linolenic acid (e.g., 0, 20, 40, 80 µM) for 24 hours.[2]

-

Cell Harvesting: Harvest the cells and wash them with cold PBS.[2]

-

Resuspension: Resuspend the cells in 1x binding buffer.[2]

-

Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.[2]

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins involved in the signaling pathways affected by this compound.

Methodology:

-

Protein Extraction: Lyse the treated and control cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a blocking agent (e.g., BSA or non-fat milk) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., Bax, Bcl-2, p-Akt, Akt).

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

References

- 1. α-Linolenic and γ-linolenic acids exercise differential antitumor effects on HT-29 human colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. α-Linolenic Acid Suppresses Proliferation and Invasion in Osteosarcoma Cells via Inhibiting Fatty Acid Synthase | MDPI [mdpi.com]

- 3. α-Linolenic Acid Suppresses Proliferation and Invasion in Osteosarcoma Cells via Inhibiting Fatty Acid Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Alpha-linolenic acid stabilizes HIF-1 α and downregulates FASN to promote mitochondrial apoptosis for mammary gland chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Quantitation of alpha-linolenic acid elongation to eicosapentaenoic and docosahexaenoic acid as affected by the ratio of n6/n3 fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. files.core.ac.uk [files.core.ac.uk]

A Researcher's Guide to Sodium Linolenate as a Source of Alpha-Linolenic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of sodium linolenate as a research-grade source of alpha-linolenic acid (ALA). It covers the physicochemical properties, experimental applications, and relevant biological pathways, offering a comprehensive resource for designing and conducting studies with this essential omega-3 fatty acid.

Introduction: The Rationale for Using this compound

Alpha-linolenic acid (C18:3, n-3) is an essential polyunsaturated fatty acid (PUFA) with a well-documented role in various physiological processes, including the regulation of inflammation, lipid metabolism, and cellular signaling. While ALA itself is frequently used in research, its sodium salt, this compound, offers several practical advantages for experimental applications, primarily concerning solubility and stability. As a salt, this compound exhibits improved solubility in aqueous solutions compared to the free fatty acid form, which is crucial for preparing consistent and bioavailable solutions for cell culture and in vivo studies. This enhanced solubility can lead to more reliable and reproducible experimental outcomes.

Physicochemical Properties and Handling

Proper handling and storage of this compound are critical to maintain its integrity and prevent oxidation, to which polyunsaturated fatty acids are highly susceptible.

| Property | Specification | Citation(s) |

| Appearance | White to off-white powder | |

| Molecular Formula | C₁₈H₂₉NaO₂ | |

| Molecular Weight | 300.4 g/mol | |

| Purity (Commercial) | Typically >95% or >99% | [1][2] |

| Solubility | Soluble in water and ethanol | [3] |

| Storage Conditions | -20°C, under an inert gas (e.g., argon or nitrogen) | [4] |

| Handling Precautions | Protect from light, air, and moisture to prevent oxidation. | [4] |

This compound vs. Alpha-Linolenic Acid: A Comparative Overview

The choice between the sodium salt and the free fatty acid form of linolenic acid depends on the specific experimental requirements.

| Feature | This compound | Alpha-Linolenic Acid (Free Form) |

| Solubility | More soluble in aqueous media, facilitating stock solution preparation. | Poorly soluble in water, often requiring organic solvents or detergents. |

| Stability | Generally more stable to oxidation in solid form. | More prone to oxidation, especially when exposed to air and light.[5] |

| Handling | Easier to weigh and dissolve for aqueous-based assays. | Can be oily and more challenging to handle accurately. |

| Cell Culture | Can be directly dissolved in media, though often complexed with BSA for delivery. | Almost always requires complexing with a carrier like BSA. |

Experimental Protocols

Preparation of Stock Solutions for Cell Culture

The poor solubility of free fatty acids in aqueous culture media necessitates the use of a carrier protein, most commonly bovine serum albumin (BSA), to facilitate their delivery to cells. This compound, being more water-soluble, is easier to initially dissolve, but complexing with BSA is still the recommended method to mimic physiological transport and avoid cytotoxicity from high local concentrations.

Protocol: Preparation of a 10 mM this compound-BSA Complex (6:1 molar ratio)

-

Prepare a 10% (w/v) fatty acid-free BSA solution:

-

Dissolve 1 g of fatty acid-free BSA in 10 mL of sterile phosphate-buffered saline (PBS).

-

Warm to 37°C to aid dissolution.

-

Sterile filter through a 0.22 µm filter.

-

-

Prepare a 60 mM this compound stock solution:

-

Weigh out the appropriate amount of this compound powder.

-

Dissolve in a minimal amount of 100% ethanol.

-

Bring to the final volume with sterile water. Note: Gentle warming (up to 70°C) may be necessary to fully dissolve the sodium salt.

-

-

Complexation:

-

In a sterile tube, add the desired volume of the 10% BSA solution.

-

Slowly add the 60 mM this compound stock solution to the BSA solution while gently vortexing to achieve a 6:1 molar ratio of fatty acid to BSA.

-

Incubate the mixture at 37°C for at least 1 hour with gentle agitation to allow for complex formation.[6][7]

-

-

Final Preparation and Storage:

-

The final concentration of the this compound-BSA complex will be 10 mM with respect to the fatty acid.

-

This stock solution can be further diluted in cell culture medium to the desired working concentration.

-

Store aliquots of the stock solution at -20°C. Avoid repeated freeze-thaw cycles.

-

In Vitro Treatment of Cells

The effective concentration of ALA can vary significantly depending on the cell type and the biological endpoint being measured.

| Cell Line | Effective Concentration Range (µM) | Observed Effect | Citation(s) |

| Osteosarcoma (MG63, 143B, U2OS) | 50 - 57 (IC50) | Inhibition of cell proliferation | [8] |

| HT-29 (Human Colorectal Cancer) | 195 - 230 (IC50) | Inhibition of cell viability, induction of apoptosis | [9] |

| Breast and Cervical Cancer Cells | 28 - 80 | Induction of apoptosis | [10] |

| A375 (Melanoma) | 144 - 167 (IC50) | Cytotoxicity | [11] |

General Workflow for Cell Treatment:

Caption: General workflow for in vitro cell treatment with this compound.

Administration in Animal Models (Oral Gavage)

Oral gavage is a common method for administering precise doses of compounds to rodents. A stable and homogenous formulation is essential for accurate dosing.

Protocol: Preparation and Administration of this compound by Oral Gavage in Mice

-

Vehicle Selection: A common vehicle for oral administration of fatty acids is a mixture of Tween-80 and saline or water.[12] For this compound, sterile water or PBS can be used as the initial solvent due to its higher solubility.

-

Preparation of Gavage Solution (Example: 15 mg/mL for a 150 mg/kg dose in a 20g mouse at 10 mL/kg):

-

Dissolve the required amount of this compound in sterile PBS.

-

Gentle warming and vortexing can be used to ensure complete dissolution.

-

If solubility is an issue at higher concentrations, a small percentage of a surfactant like Tween-20 can be added. For example, a vehicle of 0.25% Tween-20 in PBS can be used.[12]

-

-

Administration Procedure:

-

Weigh the animal to determine the precise dosing volume (typically 5-10 mL/kg body weight).[13]

-

Gently restrain the mouse, ensuring the head and body are in a straight line to facilitate passage of the gavage needle.

-

Measure the gavage needle from the tip of the mouse's nose to the last rib to determine the correct insertion depth.

-

Insert the ball-tipped gavage needle into the esophagus and gently advance it to the predetermined depth.

-

Slowly administer the solution.

-

Carefully remove the needle and monitor the animal for any signs of distress.

-

Key Signaling Pathways Modulated by Alpha-Linolenic Acid

ALA and its metabolites influence a range of signaling pathways that are central to cellular function and disease pathogenesis.

NF-κB Signaling Pathway

ALA has been shown to exert anti-inflammatory effects by inhibiting the NF-κB pathway. This is achieved, in part, by preventing the degradation of IκBα, which retains NF-κB in the cytoplasm and prevents its translocation to the nucleus where it would otherwise activate pro-inflammatory gene expression.[14]

Caption: Inhibition of the NF-κB pathway by this compound (ALA).

SREBP-Mediated Lipogenesis

ALA can regulate lipid metabolism by suppressing the expression of Sterol Regulatory Element-Binding Proteins (SREBPs), particularly SREBP-1c, which is a master transcriptional regulator of genes involved in fatty acid synthesis.

Caption: ALA-mediated suppression of the SREBP lipogenic pathway.

AMPK Signaling Pathway

ALA can activate AMP-activated protein kinase (AMPK), a key energy sensor in cells. Activated AMPK promotes catabolic pathways, such as fatty acid oxidation, while inhibiting anabolic pathways, like lipogenesis. This activation can be mediated by upstream kinases such as LKB1.[15][16]

Caption: Activation of the AMPK pathway by this compound (ALA).

PPAR Signaling

As a fatty acid, ALA can act as a natural ligand for Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPAR-α and PPAR-γ. Activation of these nuclear receptors leads to the transcription of genes involved in fatty acid oxidation and adipogenesis.[15]

Caption: Activation of PPAR signaling by this compound (ALA).

Safety and Toxicity

Sodium salts of fatty acids are generally considered to have low acute toxicity. Studies on similar compounds suggest an acute oral LD50 in rats of greater than 2000 mg/kg.[17][18][19] However, at the cellular level, high concentrations of unsaturated fatty acids can induce cytotoxicity, often referred to as lipotoxicity. This is why it is crucial to use appropriate carrier molecules like BSA and to determine the optimal, non-toxic concentration range for each specific cell line and experimental setup.

Conclusion

This compound is a valuable tool for researchers studying the biological effects of alpha-linolenic acid. Its enhanced solubility and stability compared to the free fatty acid form can lead to more reliable and reproducible data in both in vitro and in vivo models. By understanding its properties and employing appropriate experimental protocols, scientists can effectively leverage this compound to further elucidate the roles of omega-3 fatty acids in health and disease.

References

- 1. AMP-activated protein kinase - Wikipedia [en.wikipedia.org]

- 2. Effect of Linoleic and Linolenic Acid Contents on the Oxidation Stability of Interesterified Fats under Rancimat Test Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Influence of free fatty acid content on the oxidative stability of red palm oil - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. LKB1 regulates lipid oxidation during exercise independently of AMPK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Impact of linolenic acid on oxidative stability of rapeseed oils - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The effect of fatty acid profile on the stability of non-traditional and traditional plant oils | Potravinarstvo Slovak Journal of Food Sciences [potravinarstvo.com]

- 7. cabidigitallibrary.org [cabidigitallibrary.org]

- 8. α-Linolenic Acid Suppresses Proliferation and Invasion in Osteosarcoma Cells via Inhibiting Fatty Acid Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. α-Linolenic and γ-linolenic acids exercise differential antitumor effects on HT-29 human colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mejc.sums.ac.ir [mejc.sums.ac.ir]

- 12. Lipid-associated Oral Delivery: Mechanisms and Analysis of Oral Absorption Enhancement - PMC [pmc.ncbi.nlm.nih.gov]

- 13. oral ld50 values: Topics by Science.gov [science.gov]

- 14. Anti-inflammatory effect of alpha-linolenic acid and its mode of action through the inhibition of nitric oxide production and inducible nitric oxide synthase gene expression via NF-kappaB and mitogen-activated protein kinase pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. AMP-activated protein kinase is required for the anti-adipogenic effects of alpha-linolenic acid | springermedizin.de [springermedizin.de]

- 16. AMP-activated protein kinase is required for the anti-adipogenic effects of alpha-linolenic acid | Semantic Scholar [semanticscholar.org]

- 17. chemview.epa.gov [chemview.epa.gov]

- 18. dtsc.ca.gov [dtsc.ca.gov]

- 19. A step-by-step approach for assessing acute oral toxicity without animal testing for additives of quasi-drugs and cosmetic ingredients - PMC [pmc.ncbi.nlm.nih.gov]

The Intricate Dance: Sodium Linolenate's Interaction with Cellular Signaling Pathways

A Technical Guide for Researchers and Drug Development Professionals

Sodium linolenate, the sodium salt of the omega-3 fatty acid alpha-linolenic acid (ALA), is emerging as a significant modulator of key cellular signaling pathways. Its influence extends to critical processes such as inflammation, apoptosis, cell proliferation, and oxidative stress, making it a molecule of substantial interest in the fields of cellular biology and therapeutic development. This technical guide provides an in-depth exploration of the molecular interactions of this compound with pivotal signaling cascades, supported by experimental methodologies and quantitative data.

Modulation of Inflammatory Pathways: NF-κB and MAPK Signaling

This compound, and its active form ALA, demonstrates potent anti-inflammatory effects by targeting the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[1][2][3] These pathways are central to the inflammatory response, regulating the expression of pro-inflammatory cytokines, enzymes, and adhesion molecules.

Inhibition of the NF-κB Pathway

The NF-κB signaling cascade is a cornerstone of inflammatory processes. ALA has been shown to inhibit the activation of NF-κB in response to inflammatory stimuli like lipopolysaccharide (LPS).[1][2] The mechanism of inhibition involves preventing the degradation of IκB-α, the inhibitory subunit of NF-κB. This action sequesters the NF-κB p65 subunit in the cytoplasm, preventing its translocation to the nucleus and subsequent transcription of pro-inflammatory genes such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and tumor necrosis factor-alpha (TNF-α).[1][2]

Modulation of MAPK Pathways

The MAPK family, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, plays a crucial role in transducing extracellular signals into cellular responses, including inflammation.[4][5] ALA has been observed to inhibit the phosphorylation of ERK1/2 and JNK-1 induced by LPS.[2][3] By suppressing the activation of these key kinases, this compound can downregulate the expression of inflammatory mediators.

Induction of Apoptosis in Cancer Cells

This compound has demonstrated pro-apoptotic activity in various cancer cell lines.[6] The underlying mechanisms involve the intrinsic pathway of apoptosis, characterized by mitochondrial dysfunction and the activation of caspases.

ALA treatment has been shown to induce mitochondrial depolarization, leading to the release of cytochrome c from the mitochondria into the cytosol.[6] This event triggers the activation of caspase-9, which in turn activates the executioner caspase-3, culminating in the cleavage of poly (ADP-ribose) polymerase (PARP) and apoptosis.[6][7] Furthermore, ALA can modulate the expression of Bcl-2 family proteins, downregulating anti-apoptotic members like Bcl-2 and Bcl-xL while upregulating pro-apoptotic members such as Bax and Bad.[6]

Crosstalk with the PI3K/Akt Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival, proliferation, and metabolism.[8][9] ALA has been shown to exert protective effects in certain cell types by activating the PI3K/Akt pathway. For instance, in endothelial cells exposed to high glucose, ALA treatment increased the phosphorylation of Akt, which contributed to its anti-inflammatory and pro-survival effects.[10] This activation can lead to the downstream inhibition of pro-apoptotic factors and the promotion of cell survival. Conversely, in some cancer contexts, the modulation of PI3K/Akt signaling by fatty acids can be complex and may contribute to anti-tumor effects.

Regulation of Reactive Oxygen Species (ROS) Production

The impact of this compound on the production of reactive oxygen species (ROS) is context-dependent. While some studies indicate that polyunsaturated fatty acids can induce ROS production, potentially contributing to their pro-apoptotic effects in cancer cells, others suggest a role in mitigating oxidative stress.[11][12][13] The generation of ROS can be mediated through various mechanisms, including the activation of NADPH oxidase.[11] The balance between the pro-oxidant and antioxidant effects of this compound is a critical area of ongoing research.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the effects of linolenic acid (the active form of this compound) on cellular signaling pathways.

Table 1: Effects of Linolenic Acid on Inflammatory Markers

| Cell Line | Treatment | Concentration | Effect | Reference |

| RAW 264.7 | LPS + ALA | 40 µg/mL | Inhibition of NO production | [1] |

| RAW 264.7 | LPS + ALA | 40 µg/mL | Inhibition of iNOS, COX-2, TNF-α gene expression | [1] |

| RAW 264.7 | LPS + GLA | Not specified | Inhibition of p-ERK1/2 and p-JNK-1 | [2][3] |

Table 2: Pro-Apoptotic Effects of Alpha-Linolenic Acid (ALA)

| Cell Line | Concentration | Effect | Reference |

| MCF-7 (Breast Cancer) | Not specified | Downregulation of Bcl-2, Bcl-xL; Upregulation of Bax, Bad | [6] |

| LoVo, RKO (Colon Cancer) | Not specified | Activation of caspases-9 and -3; PARP cleavage | [6] |

| Gastric Cancer Cells | 10, 25, 50 µM | Increased intracellular ROS; Activated caspase-3 | [14] |

Experimental Protocols

Western Blot Analysis for Protein Expression and Phosphorylation

This protocol is used to detect specific proteins in a sample and to assess their phosphorylation status, a key indicator of pathway activation.

Methodology:

-

Cell Lysis: Treat cells with this compound at desired concentrations and for specific durations. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate 20-40 µg of protein per lane on a 10-12% sodium dodecyl sulfate-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-p65, p-ERK, cleaved caspase-3, Akt, p-Akt) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Methodology:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound for 24-72 hours.

-

MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Express the results as a percentage of the control (untreated cells).

Flow Cytometry for Apoptosis Analysis (Annexin V/Propidium Iodide Staining)

This technique is used to detect and quantify apoptotic and necrotic cells.

Methodology:

-

Cell Treatment: Treat cells with this compound as required.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and propidium iodide (PI) and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Annexin V-positive, PI-negative cells are early apoptotic.

-

Annexin V-positive, PI-positive cells are late apoptotic or necrotic.

-

Annexin V-negative, PI-negative cells are live.

-

Conclusion

This compound is a multifaceted signaling molecule with significant potential in therapeutic applications. Its ability to modulate key cellular pathways involved in inflammation and cancer highlights its importance in drug discovery and development. Further research is warranted to fully elucidate the context-dependent mechanisms of its action and to translate these fundamental findings into clinical practice. This guide provides a foundational understanding for researchers and professionals seeking to explore the intricate cellular interactions of this promising omega-3 fatty acid.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Gamma-linolenic acid inhibits inflammatory responses by regulating NF-kappaB and AP-1 activation in lipopolysaccharide-induced RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dietary influence on MAPK-signaling pathways and risk of colon and rectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. longdom.org [longdom.org]

- 9. researchgate.net [researchgate.net]

- 10. Alpha-Linolenic Acid Exerts an Endothelial Protective Effect against High Glucose Injury via PI3K/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Regulation of reactive oxygen species (ROS) production by C18 fatty acids in Jurkat and Raji cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Oleic, Linoleic and Linolenic Acids Increase ROS Production by Fibroblasts via NADPH Oxidase Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Modulatory Effects of Fatty Acids on Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Linolenic Acid Inhibits Cancer Stemness and Induces Apoptosis by Regulating Nrf2 Expression in Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Sodium Linolenate in Fatty Acid Biosynthesis Studies: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium linolenate, the sodium salt of the omega-6 polyunsaturated fatty acid linoleic acid, is a critical tool in the study of fatty acid biosynthesis and its regulation. As an essential fatty acid, it is not only a fundamental component of cellular structures but also a key signaling molecule that modulates the expression and activity of enzymes central to lipid metabolism. This technical guide provides a comprehensive overview of the role of this compound in fatty acid biosynthesis research, with a focus on its inhibitory mechanisms, the signaling pathways it influences, and detailed experimental protocols for its application in a laboratory setting. The information presented herein is intended to equip researchers with the knowledge to effectively utilize this compound as a tool to investigate the intricate network of fatty acid metabolism and to explore its therapeutic potential.

Data Presentation: Quantitative Effects of Linolenate on Fatty Acid Biosynthesis

The following tables summarize the quantitative data on the effects of linolenate (linoleic acid) on key components of the fatty acid biosynthesis pathway. It is important to note that much of the available research has been conducted using the free fatty acid form, linoleic acid, rather than its sodium salt. However, in physiological buffers and cell culture media, linoleic acid is readily converted to its carboxylate form.

| Target Gene | Cell Line | Linoleate Concentration | Incubation Time | Fold Change in mRNA Expression | Reference |

| Acetyl-CoA Carboxylase (ACC) | INS-1 (pancreatic beta-cell) | 0.3 mmol/L | 12 hours | ~0.4 (60% inhibition) | [1] |

| Fatty Acid Synthase (FASN) | CaCo-2 (human intestinal epithelial) | 250 µM | Not specified | Decreased | [2] |

| Acetyl-CoA Carboxylase (ACC) | CaCo-2 (human intestinal epithelial) | 250 µM | Not specified | Decreased | [2] |

| Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) | CaCo-2 (human intestinal epithelial) | 250 µM | Not specified | Decreased | [2] |

| Fatty Acid Synthase (FASN) | 3T3-L1 (mouse adipocyte) | 300 µM | 7 days | Significantly decreased | [3] |

| Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) | 3T3-L1 (mouse adipocyte) | 300 µM | 7 days | Significantly decreased | [3] |

| Sterol Regulatory Element-Binding Protein-2 (SREBP-2) | 3T3-L1 (mouse adipocyte) | 300 µM | 7 days | Significantly decreased | [3] |

| Cell Line | IC50 Value | Assay | Reference |

| HEC-1A (endometrial cancer) | 617.21 µM | Cell Proliferation (MTT Assay) | [4] |

| KLE (endometrial cancer) | 987.56 µM | Cell Proliferation (MTT Assay) | [4] |

Signaling Pathways Modulated by this compound

This compound exerts its regulatory effects on fatty acid biosynthesis primarily through the modulation of two key signaling pathways: the Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) pathway and the AMP-activated protein kinase (AMPK) pathway.

SREBP-1c Pathway

The SREBP-1c pathway is a central regulator of lipogenesis. SREBP-1c is a transcription factor that, upon activation, moves to the nucleus and induces the expression of genes involved in fatty acid synthesis, including ACC and FASN. Polyunsaturated fatty acids, such as linolenate, have been shown to suppress the SREBP-1c pathway through multiple mechanisms. One key mechanism involves the Liver X Receptor (LXR). Linolenate can antagonize the activation of LXR by its endogenous ligands, thereby reducing the transcriptional activation of the SREBF1 gene, which encodes SREBP-1c.[5][6] Additionally, polyunsaturated fatty acids can accelerate the degradation of SREBP-1c mRNA and inhibit the proteolytic processing of the SREBP-1c precursor protein, preventing its translocation to the nucleus.[2][6]

AMPK Pathway

AMP-activated protein kinase (AMPK) is a cellular energy sensor that, when activated, shifts metabolism from anabolic to catabolic processes. In the context of fatty acid metabolism, AMPK activation leads to the inhibition of fatty acid synthesis and the promotion of fatty acid oxidation. Linoleic acid has been shown to activate AMPK.[7] While the precise mechanism is still under investigation, some studies suggest that long-chain fatty acyl-CoAs can allosterically activate AMPK β1-containing isoforms.[8] Activated AMPK phosphorylates and inactivates Acetyl-CoA Carboxylase (ACC), the rate-limiting enzyme in fatty acid synthesis. This reduces the production of malonyl-CoA, a substrate for fatty acid synthase (FASN) and an inhibitor of carnitine palmitoyltransferase 1 (CPT1), the enzyme responsible for transporting fatty acids into the mitochondria for oxidation.

Experimental Protocols

The following section provides detailed methodologies for key experiments used to study the effects of this compound on fatty acid biosynthesis.

Protocol 1: Cell Culture and Treatment with this compound

Objective: To prepare and treat cultured cells with this compound for subsequent analysis of gene expression, protein levels, or metabolic activity.

Materials:

-

Cell line of interest (e.g., HepG2, 3T3-L1, CaCo-2)

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

This compound (or linoleic acid)

-

Bovine serum albumin (BSA), fatty acid-free

-

Sterile PBS

-

Sterile conical tubes and pipettes

-

Cell culture plates or flasks

Methodology:

-

Cell Seeding: Plate cells at a density that will allow them to reach 70-80% confluency at the time of treatment.

-

Preparation of Linolenate-BSA Complex: a. Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO) at a high concentration (e.g., 100 mM). b. Prepare a stock solution of fatty acid-free BSA in sterile PBS or serum-free medium (e.g., 10% w/v). c. To prepare the working solution, slowly add the this compound stock solution to the BSA solution while vortexing to achieve the desired final concentration and molar ratio (typically 3:1 to 6:1 linolenate:BSA). d. Incubate the mixture at 37°C for 30-60 minutes to allow for complex formation. e. Sterilize the complex by passing it through a 0.22 µm filter.

-

Cell Treatment: a. Remove the culture medium from the cells and wash once with sterile PBS. b. Add fresh culture medium containing the desired final concentration of the linolenate-BSA complex. Include a vehicle control (BSA solution without linolenate). c. Incubate the cells for the desired period (e.g., 6, 12, 24, or 48 hours) at 37°C in a humidified incubator with 5% CO2.

-

Harvesting: After the incubation period, harvest the cells for downstream applications such as RNA extraction, protein lysis, or metabolic assays.

Protocol 2: RNA Extraction and RT-qPCR for Lipogenic Gene Expression

Objective: To quantify the mRNA expression levels of key fatty acid biosynthesis genes (ACC, FASN, SREBP-1c) in response to this compound treatment.

Materials:

-

TRIzol reagent or a commercial RNA extraction kit

-

Chloroform

-

Isopropanol

-

75% Ethanol (in DEPC-treated water)

-

Nuclease-free water

-

cDNA synthesis kit

-

qPCR master mix (e.g., SYBR Green)

-

Primers for target genes and a housekeeping gene (e.g., GAPDH, β-actin)

-

qPCR instrument

Methodology:

-

RNA Extraction: a. Lyse the treated and control cells directly in the culture dish using TRIzol reagent (1 mL per 10 cm²). b. Transfer the lysate to a microfuge tube and incubate for 5 minutes at room temperature. c. Add 0.2 mL of chloroform per 1 mL of TRIzol, shake vigorously for 15 seconds, and incubate for 3 minutes at room temperature. d. Centrifuge at 12,000 x g for 15 minutes at 4°C. e. Transfer the upper aqueous phase to a new tube. f. Precipitate the RNA by adding 0.5 mL of isopropanol per 1 mL of TRIzol used. Incubate for 10 minutes at room temperature and centrifuge at 12,000 x g for 10 minutes at 4°C. g. Wash the RNA pellet with 1 mL of 75% ethanol. Centrifuge at 7,500 x g for 5 minutes at 4°C. h. Air-dry the pellet and resuspend in nuclease-free water.

-

cDNA Synthesis: a. Quantify the RNA concentration and assess its purity (A260/A280 ratio). b. Synthesize cDNA from 1-2 µg of total RNA using a cDNA synthesis kit according to the manufacturer's instructions.

-

qPCR: a. Prepare the qPCR reaction mix containing cDNA, forward and reverse primers, and qPCR master mix. b. Run the qPCR reaction using a standard thermal cycling protocol (e.g., initial denaturation at 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute). c. Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and the vehicle control.

Protocol 3: Western Blot Analysis of SREBP-1c Processing and AMPK Phosphorylation

Objective: To assess the effect of this compound on the protein levels of precursor and mature SREBP-1c and the phosphorylation status of AMPK.

Materials:

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-SREBP-1, anti-phospho-AMPK, anti-total-AMPK, anti-β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

-

Chemiluminescence imaging system

Methodology:

-

Protein Extraction: a. Lyse the treated and control cells with ice-cold RIPA buffer. b. Scrape the cells and transfer the lysate to a microfuge tube. c. Incubate on ice for 30 minutes with occasional vortexing. d. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. e. Collect the supernatant containing the protein lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE and Western Blotting: a. Denature 20-40 µg of protein from each sample by boiling in Laemmli buffer. b. Separate the proteins by SDS-PAGE. c. Transfer the proteins to a PVDF or nitrocellulose membrane. d. Block the membrane with blocking buffer for 1 hour at room temperature. e. Incubate the membrane with the primary antibody overnight at 4°C. f. Wash the membrane three times with TBST. g. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. h. Wash the membrane three times with TBST. i. Add ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system. j. Quantify the band intensities using densitometry software and normalize to the loading control.

Mandatory Visualization: Experimental Workflow

The following diagram illustrates a typical experimental workflow for investigating the role of this compound in fatty acid biosynthesis.

Conclusion

This compound is an invaluable tool for researchers studying the complex regulation of fatty acid biosynthesis. Its ability to modulate key signaling pathways, such as the SREBP-1c and AMPK pathways, allows for the elucidation of the molecular mechanisms that control lipid metabolism. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for designing and executing experiments to further investigate the role of this essential fatty acid. A thorough understanding of how this compound and other fatty acids regulate these pathways is crucial for the development of novel therapeutic strategies for metabolic diseases, including non-alcoholic fatty liver disease, obesity, and cancer.

References

- 1. Long-chain fatty acids inhibit acetyl-CoA carboxylase gene expression in the pancreatic beta-cell line INS-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A pathway approach to investigate the function and regulation of SREBPs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. α-Linolenic acid suppresses cholesterol and triacylglycerol biosynthesis pathway by suppressing SREBP-2, SREBP-1a and -1c expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Linoleic acid exhibits anti-proliferative and anti-invasive activities in endometrial cancer cells and a transgenic model of endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Unsaturated fatty acids inhibit transcription of the sterol regulatory element-binding protein-1c (SREBP-1c) gene by antagonizing ligand-dependent activation of the LXR - PMC [pmc.ncbi.nlm.nih.gov]

- 6. SREBPs: activators of the complete program of cholesterol and fatty acid synthesis in the liver - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fatty acids stimulate AMP-activated protein kinase and enhance fatty acid oxidation in L6 myotubes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Long-chain fatty acyl-CoA esters regulate metabolism via allosteric control of AMPK β1 isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Stability of Sodium Linolenate Solutions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Sodium linolenate, the sodium salt of the essential omega-3 fatty acid α-linolenic acid, holds significant promise in various pharmaceutical and research applications due to its biological activities. However, the inherent unsaturation of the linolenate molecule renders its aqueous solutions susceptible to physical and chemical degradation, posing challenges for formulation development and shelf-life stability. This technical guide provides a comprehensive overview of the factors influencing the stability of this compound solutions, methods for its assessment, and strategies for mitigation.

Physical Stability: Micellization and Environmental Factors

The physical stability of this compound solutions is intrinsically linked to its behavior as an amphiphilic molecule, leading to the formation of micelles in aqueous environments above a certain concentration known as the Critical Micelle Concentration (CMC). The integrity and characteristics of these micelles are crucial for the solution's stability and performance.

Critical Micelle Concentration (CMC)

The CMC is a key parameter indicating the concentration at which individual this compound molecules (unimers) begin to aggregate into micelles. This transition significantly alters the physical properties of the solution, including surface tension, conductivity, and solubilization capacity. The CMC of fatty acid salts is influenced by several factors:

-

Temperature: For ionic surfactants like this compound, the CMC typically exhibits a U-shaped dependence on temperature. Initially, the CMC decreases with increasing temperature to a minimum value, after which it starts to increase. This behavior is a result of the interplay between the temperature's effect on the hydrophobic hydration of the hydrocarbon chains and the electrostatic interactions between the ionic headgroups.[1][2]

-

Ionic Strength: The addition of electrolytes, such as sodium chloride, generally leads to a decrease in the CMC of anionic surfactants. The counterions from the salt shield the electrostatic repulsion between the negatively charged carboxylate headgroups of the linolenate molecules, facilitating micelle formation at lower concentrations.[3][4]

-

Co-solvents: The presence of organic co-solvents, like ethanol, can either increase or decrease the CMC depending on their nature and concentration. Short-chain alcohols can act as co-surfactants, incorporating into the micellar structure and potentially lowering the CMC at low concentrations. However, at higher concentrations, they can increase the solubility of the unimers in the bulk solution, thereby increasing the CMC.[5][6]

Factors Affecting Micellar Stability

Once formed, the stability of this compound micelles can be affected by:

-

pH: The pH of the solution plays a critical role. At alkaline pH, the carboxylate group is fully ionized, promoting the formation of stable micelles. As the pH decreases towards the pKa of linolenic acid (around 4.8), protonation of the carboxylate groups occurs, reducing electrostatic repulsion and potentially leading to the formation of larger, less stable aggregates or even precipitation.

-

Concentration: Above the CMC, the size and shape of the micelles can change with increasing surfactant concentration. For some fatty acid soaps, a transition from spherical to more elongated or lamellar structures can occur at higher concentrations.[7]

-

Temperature: Temperature can influence micellar size and shape. For some nonionic surfactants, an increase in temperature leads to micellar growth.[8] While specific data for this compound is limited, similar trends could be anticipated.

A logical workflow for assessing the physical stability of a this compound solution is outlined below.

Chemical Stability: Oxidation and Hydrolysis

The polyunsaturated nature of the linolenate acyl chain, with its three double bonds, makes it highly susceptible to chemical degradation, primarily through oxidation and, to a lesser extent, hydrolysis.

Oxidative Degradation

Oxidation is the major pathway for the chemical degradation of this compound. It is a free-radical chain reaction initiated by factors such as light, heat, and the presence of metal ions. The process can be broadly divided into three stages: initiation, propagation, and termination.

The primary products of linolenate oxidation are hydroperoxides. These are unstable and can further decompose into a complex mixture of secondary oxidation products, including aldehydes, ketones, alcohols, and short-chain fatty acids, which contribute to off-odors and loss of biological activity.[9][10]

Factors Influencing Oxidation:

-

Oxygen: The presence of oxygen is a prerequisite for oxidative degradation. Storing solutions under an inert atmosphere (e.g., nitrogen or argon) can significantly inhibit this process.

-

Temperature: Higher temperatures accelerate the rate of oxidation. The degradation of linolenic acid has been shown to follow first-order kinetics, with the rate constant increasing with temperature.[11]

-

Light: Exposure to light, particularly UV radiation, can initiate and accelerate the oxidation process through photolytic reactions.[12][13] Storing solutions in light-protected containers is essential.

-

Metal Ions: Transition metal ions, such as iron and copper, are potent catalysts of lipid oxidation. They can facilitate the decomposition of hydroperoxides, generating more free radicals and accelerating the chain reaction.[11] Chelating agents can be used to sequester these metal ions and improve stability.

-

pH: The effect of pH on lipid oxidation can be complex. In some systems, oxidation is faster at neutral pH compared to acidic pH.

-

Antioxidants: The addition of antioxidants is a common strategy to inhibit oxidation. These molecules can interrupt the free-radical chain reaction by donating a hydrogen atom or by scavenging free radicals. Common antioxidants include tocopherols (Vitamin E), ascorbic acid (Vitamin C), and synthetic antioxidants like butylated hydroxytoluene (BHT) and butylated hydroxyanisole (BHA).

The metabolic pathway of α-linolenic acid, the parent compound of this compound, is closely linked to inflammatory processes. Understanding this pathway is crucial for appreciating its biological significance and the implications of its degradation.

α-Linolenic acid can modulate inflammatory responses by inhibiting key signaling pathways such as the NF-κB and MAPK pathways, which are involved in the expression of pro-inflammatory genes like inducible nitric oxide synthase (iNOS).

References

- 1. scialert.net [scialert.net]

- 2. scispace.com [scispace.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Influence of Temperature and Concentration on the Self-Assembly of Nonionic CiEj Surfactants: A Light Scattering Study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. publications-cnrc.canada.ca [publications-cnrc.canada.ca]

- 13. researchgate.net [researchgate.net]

Sodium Linolenate: A Comprehensive Technical Guide for Researchers

FOR IMMEDIATE RELEASE

This technical guide provides an in-depth overview of Sodium Linolenate, the sodium salt of α-linolenic acid, an essential omega-3 fatty acid. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its physicochemical properties, biological activities, and mechanisms of action, with a focus on its anti-inflammatory and anti-cancer potentials.

Core Physicochemical Data

A summary of the key identifiers and properties of this compound is presented below.

| Property | Value | Reference |

| CAS Number | 822-18-4 | |

| Molecular Formula | C₁₈H₂₉NaO₂ | |

| Molecular Weight | 300.41 g/mol - 301.42 g/mol | |

| IUPAC Name | sodium;(9Z,12Z,15Z)-octadeca-9,12,15-trienoate | |

| Synonyms | Sodium α-linolenate, ALA Sodium Salt |

Anti-Inflammatory and Anti-Cancer Properties

This compound, and its corresponding free fatty acid, α-linolenic acid (ALA), have demonstrated significant biological activities, primarily as an anti-inflammatory and anti-cancer agent. These effects are largely attributed to the modulation of key cellular signaling pathways.

Anti-Inflammatory Mechanism of Action

ALA has been shown to exert its anti-inflammatory effects by inhibiting the production of key inflammatory mediators. In murine macrophage cell lines (RAW 264.7), ALA was found to suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) induced by lipopolysaccharide (LPS).[1][2] This inhibition is mediated through the downregulation of the Nuclear Factor-kappaB (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1][3]

The mechanism involves preventing the degradation of the inhibitory factor-kappaBα (IκBα), which in turn reduces the translocation of the NF-κB p65 subunit to the nucleus.[1][4] Furthermore, ALA has been observed to inhibit the phosphorylation of MAPK family members, including ERK1/2, JNK, and p38.[1][5]

Anti-Cancer and Apoptotic Activity

This compound has shown promise in cancer therapy. In vitro studies have demonstrated its efficacy in killing human chronic lymphocytic leukemia cells and mouse leukemic thymocytes, with a greater effect on cancerous cells compared to their normal counterparts.[6] In vivo, a single intraperitoneal injection of sodium linoleate in mice inoculated with Ehrlich ascites tumor cells significantly increased survival and, in some cases, prevented tumor growth entirely.[6]

The anti-cancer effects of ALA are linked to the induction of apoptosis (programmed cell death). In osteosarcoma and breast cancer cell lines, ALA has been shown to induce apoptosis in a dose-dependent manner.[7][8] This is achieved through the modulation of the Bcl-2 family of proteins, leading to an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2.[7] Furthermore, ALA can trigger apoptosis through both extrinsic (FasL/caspase-8/caspase-3) and intrinsic (Bid/cytochrome c/caspase-9) pathways.[9] Some studies also suggest that the anti-cancer activity of ALA is associated with the inhibition of fatty acid synthase (FASN), a key enzyme in lipid metabolism that is often overexpressed in cancer cells.[7][8]

Experimental Protocols

This section provides an overview of common experimental methodologies used to investigate the biological effects of this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the effect of this compound on the viability and proliferation of cancer cells.

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2, osteosarcoma cell lines) in 96-well plates at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for cell attachment.[10]

-

Treatment: Treat the cells with varying concentrations of this compound (or ALA), typically ranging from 1 µM to 800 µM, for 24, 48, or 72 hours.[7][9][10] A control group with no treatment is included.

-

MTT Addition: After the incubation period, add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Western Blot Analysis for Protein Expression

This technique is employed to detect changes in the expression levels of specific proteins involved in signaling pathways.

-

Cell Lysis: After treating cells with this compound, wash them with cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay, such as the BCA assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 30-50 µg) on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., p-IκBα, NF-κB p65, Bax, Bcl-2, cleaved caspases) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize them using an imaging system.

Conclusion

This compound exhibits significant potential as a therapeutic agent, particularly in the fields of inflammation and oncology. Its ability to modulate critical signaling pathways such as NF-κB and MAPK, and to induce apoptosis in cancer cells, underscores its importance for further research and drug development. The experimental protocols and data presented in this guide offer a foundational resource for scientists working to unlock the full therapeutic potential of this essential fatty acid salt.

References

- 1. Anti-inflammatory effect of alpha-linolenic acid and its mode of action through the inhibition of nitric oxide production and inducible nitric oxide synthase gene expression via NF-kappaB and mitogen-activated protein kinase pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vivo and in vitro anti-inflammatory activities of alpha-linolenic acid isolated from Actinidia polygama fruits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Gamma-linolenic acid inhibits inflammatory responses by regulating NF-kappaB and AP-1 activation in lipopolysaccharide-induced RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. α-Linolenic Acid Inhibits Receptor Activator of NF-κB Ligand Induced (RANKL-Induced) Osteoclastogenesis and Prevents Inflammatory Bone Loss via Downregulation of Nuclear Factor-KappaB-Inducible Nitric Oxide Synthases (NF-κB-iNOS) Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antitumor activity of sodium linoleate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. α-Linolenic Acid Suppresses Proliferation and Invasion in Osteosarcoma Cells via Inhibiting Fatty Acid Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Alpha-linolenic acid stabilizes HIF-1 α and downregulates FASN to promote mitochondrial apoptosis for mammary gland chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]

Solubility of Sodium Linolenate: An In-depth Technical Guide for Researchers

For researchers, scientists, and drug development professionals, understanding the solubility of sodium linolenate in common research buffers is critical for ensuring experimental reproducibility and the successful development of therapeutic agents. This technical guide provides a comprehensive overview of the solubility of this compound, detailed experimental protocols for its determination, and insights into its biological significance.

This compound, the sodium salt of the essential omega-3 fatty acid alpha-linolenic acid, is a key molecule in biomedical research. Its incorporation into cell culture media and formulation into drug delivery systems necessitates a thorough understanding of its solubility characteristics in various aqueous environments. This guide addresses this need by summarizing available solubility data, providing detailed methodologies for solubility determination, and illustrating relevant biological pathways.

Solubility of this compound in Research Buffers

This compound is sparingly soluble in aqueous buffers. For practical use in research settings, it is standard practice to first dissolve the compound in an organic solvent, such as ethanol, before dilution in the desired aqueous buffer. The final concentration of the organic solvent should be carefully controlled, as it can influence experimental outcomes.

Below is a summary of the available quantitative data on the solubility of this compound in commonly used research buffers. It is important to note that specific solubility can be influenced by factors such as pH, temperature, and the presence of other solutes.

| Buffer System | Composition | Temperature (°C) | Solubility |

| Phosphate-Buffered Saline (PBS) | 1:5 solution of Ethanol:PBS (pH 7.2) | Not Specified | ~0.5 mg/mL[1] |

| Ethanol | 100% Ethanol | Not Specified | ~1 mg/mL[1] |

| TRIS Buffer | Not available in literature | - | Data not available |

| HEPES Buffer | Not available in literature | - | Data not available |

Note: The limited availability of precise quantitative solubility data for this compound in TRIS and HEPES buffers highlights the importance of empirical determination by the researcher for their specific experimental conditions.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution for Cell Culture

This protocol describes the preparation of a this compound stock solution, a common procedure in cell culture experiments to study the effects of this fatty acid on cellular processes. This method involves the use of a carrier protein, Bovine Serum Albumin (BSA), to enhance solubility and stability in aqueous media.

Materials:

-

This compound powder

-

Ethanol (≥99.5%)

-

Fatty acid-free Bovine Serum Albumin (BSA)

-

Sterile Phosphate-Buffered Saline (PBS), pH 7.4

-

Sterile-filtered water

-

50 mL sterile conical tubes

-

Heating block or water bath at 37°C

-

Vortex mixer

-

Sterile filter (0.22 µm)

Procedure:

-

Prepare a BSA Solution: Dissolve fatty acid-free BSA in sterile PBS to a final concentration of 10% (w/v). Gently agitate or stir at room temperature until fully dissolved. Sterile filter the solution using a 0.22 µm filter and store at 4°C.

-

Prepare a this compound Stock in Ethanol: Weigh the desired amount of this compound powder and dissolve it in ethanol to create a concentrated stock solution (e.g., 100 mg/mL). Ensure complete dissolution by vortexing. This step should be performed in a sterile environment.

-

Complexation with BSA:

-

Warm the 10% BSA solution to 37°C.

-

Slowly add the ethanolic this compound stock solution to the warm BSA solution while gently vortexing. The final molar ratio of fatty acid to BSA is critical and should be optimized for the specific cell line and experiment, but a ratio between 3:1 and 6:1 is common.

-

For example, to prepare a 10 mM this compound solution with a 5:1 molar ratio to BSA, add the appropriate volume of the ethanolic stock to a 10% BSA solution that will result in a final BSA concentration of 2 mM.

-

-

Incubation: Incubate the mixture at 37°C for 30-60 minutes with gentle agitation to allow for the complexation of this compound to BSA.

-

Sterilization and Storage: Sterile filter the final solution through a 0.22 µm filter. Aliquot the stock solution into sterile tubes and store at -20°C or -80°C for long-term use. Avoid repeated freeze-thaw cycles.

Protocol 2: Determination of this compound Solubility using the Shake-Flask Method

This protocol outlines a standardized method for determining the saturation solubility of this compound in a specific research buffer. The principle involves creating a saturated solution and then quantifying the dissolved solute.

Materials:

-

This compound powder